4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a benzamide moiety substituted with a nitro group and a 1,3,4-thiadiazole ring, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the 2nd and 5th positions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes . Additionally, it can induce apoptosis in cancer cells by activating caspase-dependent pathways . The nitro group and the thiadiazole ring are essential for its biological activity, as they facilitate binding to the target enzymes and receptors .
Comparison with Similar Compounds
4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but differs in its substituent groups, which affect its biological activity.
2-methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This derivative has a methoxy group, which enhances its electron-donating properties and potentially increases its activity against certain cancer cell lines.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
4-nitro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-2-3-4-5-12-16-17-14(22-12)15-13(19)10-6-8-11(9-7-10)18(20)21/h6-9H,2-5H2,1H3,(H,15,17,19) |
InChI Key |
FUFJRADQOCVAHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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